Pyridine, 3-((pentylthio)methyl)-

Description

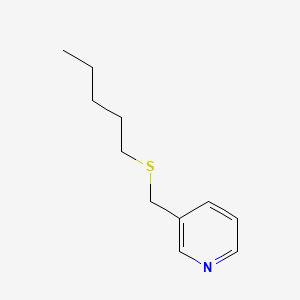

Pyridine, 3-((pentylthio)methyl)- is a pyridine derivative characterized by a pentylthio group (-S-C₅H₁₁) attached via a methylene (-CH₂-) linker to the pyridine ring at the 3-position.

Properties

CAS No. |

102206-72-4 |

|---|---|

Molecular Formula |

C11H17NS |

Molecular Weight |

195.33 g/mol |

IUPAC Name |

3-(pentylsulfanylmethyl)pyridine |

InChI |

InChI=1S/C11H17NS/c1-2-3-4-8-13-10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3 |

InChI Key |

HUAICTNUOVBHSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSCC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 3-((pentylthio)methyl)-, can be achieved through various methods. One common method involves the reaction of pyridine with appropriate alkylating agents under controlled conditions. For instance, the reaction of pyridine with pentylthiomethyl chloride in the presence of a base such as sodium hydride can yield Pyridine, 3-((pentylthio)methyl)-. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes. The Hantzsch pyridine synthesis is a well-known method for producing pyridine derivatives on an industrial scale. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction proceeds through the formation of a dihydropyridine intermediate, which is subsequently oxidized to yield the desired pyridine derivative .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-((pentylthio)methyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 3-((pentylthio)methyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Pyridine derivatives are often explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-((pentylthio)methyl)- involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can act as a Lewis base, forming coordinate bonds with metal ions or interacting with electrophilic sites on biomolecules. The pentylthio group can undergo redox reactions, contributing to the compound’s overall reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

3-(Methylthio)pyridine (CAS 18794-33-7)

- Structure : Direct methylthio (-SCH₃) substitution at the 3-position (C₆H₇NS, MW 125.19 g/mol).

- Properties : Simpler structure with lower molecular weight; boiling point data reported (NIST entries) .

- Key Differences : Shorter alkyl chain reduces lipophilicity, while the absence of a methylene linker limits steric hindrance.

3-((Hexylthio)methyl)pyridine (Hypothetical)

- Hypothesized Structure : Similar to the target compound but with a longer hexyl chain.

Comparison with Arylthio-Substituted Pyridines

3-[(3-Fluoro-5-nitrophenyl)thio]pyridine (CAS 803700-30-3)

- Structure: Arylthio group (-S-C₆H₃FNO₂) at the 3-position (C₁₁H₇FN₂O₂S, MW 250.25 g/mol).

- Properties : Electron-withdrawing substituents (fluoro, nitro) enhance stability and alter electronic properties .

Comparison with Other Functional Group-Substituted Pyridines

3-(Phenylmethyl)pyridine (CAS 620-95-1)

3-(Aminomethyl)pyridine (CAS 3731-52-0)

- Structure : -CH₂-NH₂ substitution (C₆H₈N₂, MW 108.14 g/mol).

- Properties: Polar amino group enhances water solubility and hydrogen-bonding capacity .

Research Findings on Related Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.